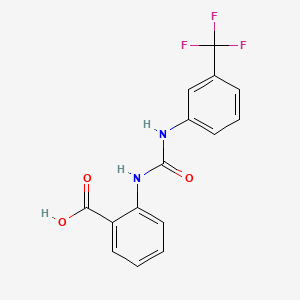
Anthranilic acid, N-((alpha,alpha,alpha-trifluoro-m-tolyl)carbamoyl)-
Vue d'ensemble
Description
Anthranilic acid, N-((alpha,alpha,alpha-trifluoro-m-tolyl)carbamoyl)-, also known as Flufenamic acid, is a non-steroidal anti-inflammatory drug . It has a linear formula of 2-(CF3C6H4NH)C6H4CO2H . The CAS Number is 530-78-9 .
Synthesis Analysis
The synthesis of this compound involves the reaction of N-(&, -trifluoro-m -tolyl) anthranilic acid (II) in an inert solvent with a low molecular weight alcohol in the presence of catalytic amounts of an acidic catalyst .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string OC(=O)c1ccccc1Nc2cccc(c2)C(F)(F)F . The molecular weight is 281.23 .Chemical Reactions Analysis
The NH moiety of anthranilic acid is essential for activity since replacement of NH functional group with O, CH2, S, SO2, NH3 or NCOCH3 functionalities significantly reduce the activity .Physical And Chemical Properties Analysis
The melting point of this compound is 132-135 °C (lit.) . The molecular weight is 281.23 .Applications De Recherche Scientifique
Inhibition of Chloride Channels
NS1652 is known to be a reversible anion conductance inhibitor, effectively blocking chloride channels. This property is significant in reducing the protein and mRNA levels of inducible nitric oxide synthase (iNOS) without altering STAT1 phosphorylation, suggesting its role in microglial chloride conductance as a critical factor in the IFNgamma-induced iNOS cascade .
Sickle Cell Disease Management
The compound has been shown to lower the net KCl loss from deoxygenated sickle cells, which is a crucial factor in managing sickle cell disease. NS1652 reduces the KCl loss rate significantly, which can help in controlling cell volume and preventing sickle cell crises .
Nitric Oxide Production Regulation
NS1652 has been observed to markedly block nitric oxide (NO) production in BV2 cells, with an IC50 of 3.1 μM. It also down-regulates iNOS expression at concentrations as low as 3 μM and completely abolishes it at 10 μM, indicating its potential use in conditions where NO production needs to be controlled .
Drug Development and Therapeutic Targeting
The compound’s specific action on chloride channels and iNOS expression provides a basis for drug development efforts aimed at therapeutic targeting of these pathways in diseases where they play a role.
Synapse - NS-1652 Drug Targets Blood Journal - Volume Control in Sickle Cells GlpBio - NS1652 MedChemExpress - NS1652 Anion Conductance Inhibitor
Mécanisme D'action
Target of Action
NS1652, also known as “NS-1652” or “9B8X1YC8U2” or “Anthranilic acid, N-((alpha,alpha,alpha-trifluoro-m-tolyl)carbamoyl)-”, is a reversible anion conductance inhibitor . Its primary target is the chloride channel in human and mouse red blood cells . The chloride channel plays a crucial role in maintaining the volume and ion balance within cells .
Mode of Action
NS1652 interacts with its target, the chloride channel, by blocking it . This inhibition of the chloride conductance results in a decrease in the net loss of potassium chloride (KCl) from deoxygenated sickle cells .
Biochemical Pathways
The action of NS1652 affects the biochemical pathways involved in ion transport across the cell membrane, particularly those involving chloride ions . By inhibiting the chloride conductance, NS1652 reduces the net efflux of potassium chloride (KCl) from deoxygenated sickle cells . This action can help prevent the decrease in intracellular volume, which in turn can reduce the rate of hemoglobin S (HbS) polymerization, a key factor in sickle cell anemia .
Pharmacokinetics
It has been demonstrated that ns1652 is well-tolerated in mice and can effectively decrease red cell anion conductance in vivo .
Result of Action
The primary molecular effect of NS1652’s action is the reduction of the net KCl loss from deoxygenated sickle cells . This leads to a decrease in the rate of HbS polymerization, which can help prevent the formation of sickle cells . On a cellular level, NS1652 causes increasing hyperpolarization due to inhibition of the chloride conductance in normal erythrocytes .
Action Environment
The action of NS1652 can be influenced by environmental factors such as oxygen tension. For instance, the compound’s ability to lower the net KCl loss is particularly beneficial in conditions of low oxygen tension, which is a common environment for red blood cells .
Propriétés
IUPAC Name |
2-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2O3/c16-15(17,18)9-4-3-5-10(8-9)19-14(23)20-12-7-2-1-6-11(12)13(21)22/h1-8H,(H,21,22)(H2,19,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTNQAPPDQTYTHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)NC2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Anthranilic acid, N-((alpha,alpha,alpha-trifluoro-m-tolyl)carbamoyl)- | |
CAS RN |
1566-81-0 | |
| Record name | NS 1652 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001566810 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NS-1652 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B8X1YC8U2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



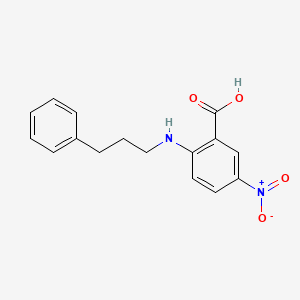
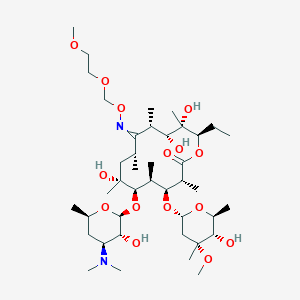
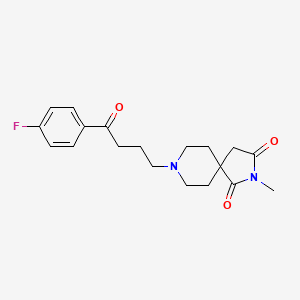
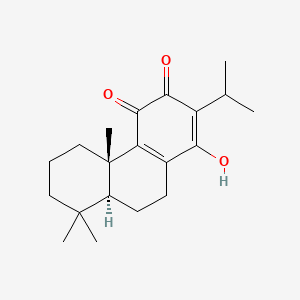
![7-butyl-6-(4-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B1680015.png)
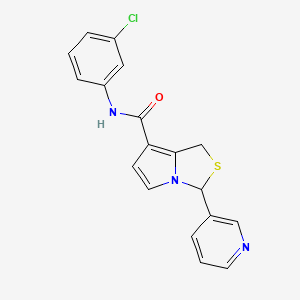
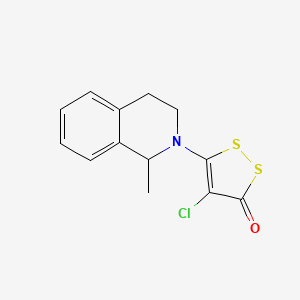
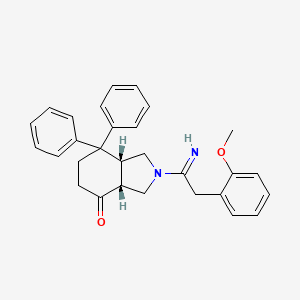
![2-[3-[[2-[[2-(Methyl-phenylamino)-2-oxoethyl]-phenylamino]-2-oxoethyl]carbamoylamino]phenyl]acetic acid](/img/structure/B1680020.png)
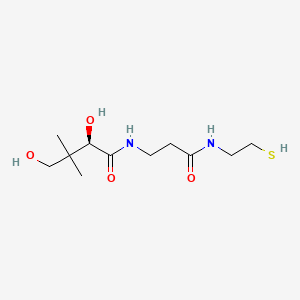
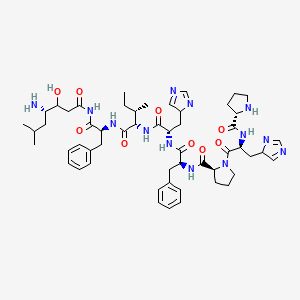
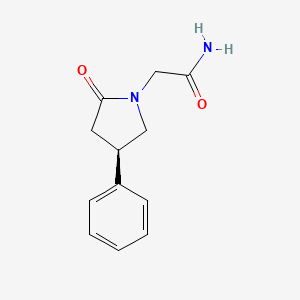
![(3Z)-3-[(4-hydroxyphenyl)methylidene]-5,6-dimethoxy-1H-indol-2-one](/img/structure/B1680026.png)
![(2R,4S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-2-(3,5-dihydroxyphenyl)acetyl]amino]-4-methylpentanoyl]-[(2S)-2-[(3-amino-2-oxo-4-phenylbutanoyl)amino]-3-methylbutanoyl]amino]-5-methyl-3-oxo-2-propan-2-ylhexanoic acid](/img/structure/B1680028.png)